ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methanesulfonamido group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the ethoxyphenyl and methanesulfonamido groups. Common synthetic routes may include:
Formation of the Cyclohexene Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions using ethoxybenzene and appropriate catalysts.
Introduction of the Methanesulfonamido Group: This step may involve the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
Ethyl 6-(2-methoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 6-(2-ethoxyphenyl)-4-[3-(sulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a sulfonamido group instead of a methanesulfonamido group.
This compound: Unique due to the combination of ethoxyphenyl and methanesulfonamido groups.
Properties
IUPAC Name |
ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-4-30-22-12-7-6-11-19(22)20-14-17(15-21(26)23(20)24(27)31-5-2)16-9-8-10-18(13-16)25-32(3,28)29/h6-13,15,20,23,25H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTQUOPTWHYRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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